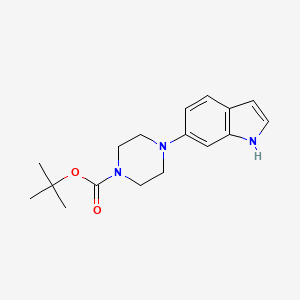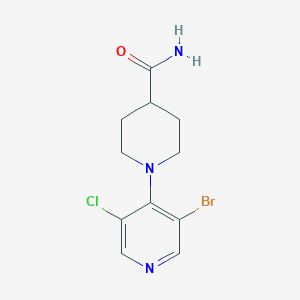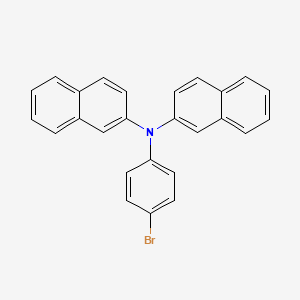
N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a naphthalenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine typically involves the reaction of 4-bromoaniline with 2-naphthylamine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls. In anticancer research, it could interfere with cell division processes by binding to DNA or proteins involved in cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromophenyl)-N-2-naphthalenyl-2-chloroacetamide
- N-(4-Bromophenyl)-N-2-naphthalenyl-2-sulfonamide
Uniqueness
N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C26H18BrN |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-N-naphthalen-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C26H18BrN/c27-23-11-15-24(16-12-23)28(25-13-9-19-5-1-3-7-21(19)17-25)26-14-10-20-6-2-4-8-22(20)18-26/h1-18H |
Clave InChI |
VKUGPCCUCHYUFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)Br)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


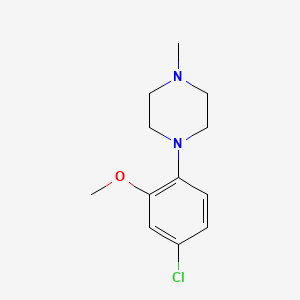
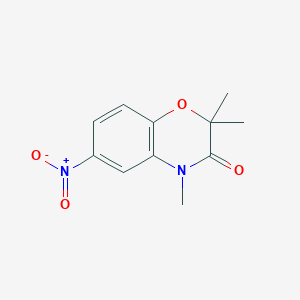
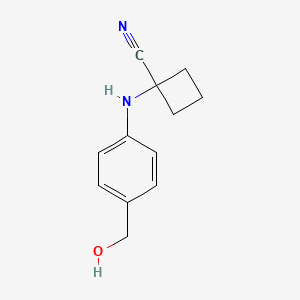
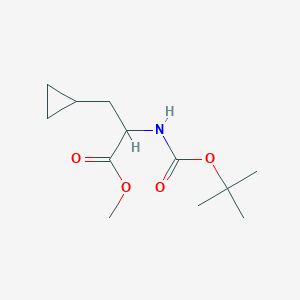
![N-[8-(naphthalen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]amine](/img/structure/B8420926.png)
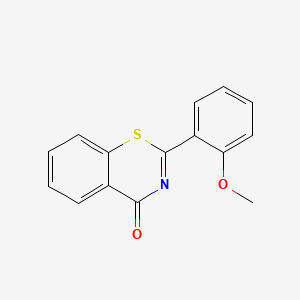
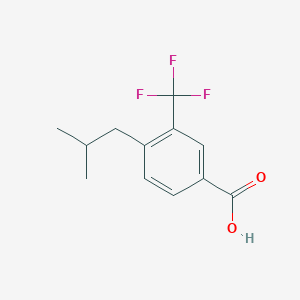
![4-Hydroxy-[2-(4-isopropyl-thiazol-2-yl)]-6-methoxy-8-methyl-quinoline](/img/structure/B8420938.png)
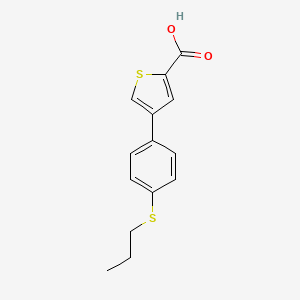
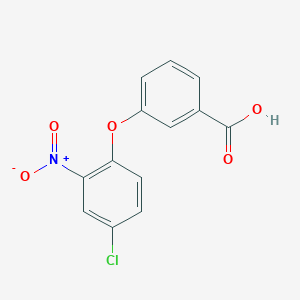
![Methyl [3-amino-1,2-dihydro-2-oxo-6-phenethyl-1-pyridyl]acetate](/img/structure/B8420965.png)
![N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]nicotinamide](/img/structure/B8420971.png)
